molecular formula C22H22N6O3 B10993034 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B10993034
M. Wt: 418.4 g/mol
InChI Key: PPDPYFGIFCYPJN-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a quinazolinone moiety, and a methoxybenzyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C22H22N6O3/c1-31-16-10-8-15(9-11-16)13-19-24-22(27-26-19)25-20(29)7-4-12-28-14-23-18-6-3-2-5-17(18)21(28)30/h2-3,5-6,8-11,14H,4,7,12-13H2,1H3,(H2,24,25,26,27,29)

InChI Key

PPDPYFGIFCYPJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxybenzyl group and the quinazolinone moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole and quinazolinone rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential interactions with biological targets. It is studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.

Medicine

In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, the compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazolinone moieties play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H21N7O2
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 1630826-75-3

The presence of both the triazole and quinazoline moieties contributes to its diverse biological activities. The triazole ring is known for its ability to interact with various biological targets, while quinazoline derivatives are often associated with anticancer properties.

Anticancer Activity

Research indicates that compounds containing triazole and quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit cancer cell proliferation in various cancer lines, including colorectal cancer (HT-29) and others. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Table 1: Summary of Anticancer Activities

CompoundCancer Cell LineIC50 (µM)Mechanism
TZ55.7HT-2912.5PDK1 Inhibition
TZ53.7HT-2915.0Cell Cycle Arrest
TZ3a.7HT-2910.0Apoptosis Induction

Antimicrobial Activity

Substituted triazoles have been reported to possess antimicrobial properties. The presence of the methoxybenzyl group may enhance the compound's interaction with microbial targets, leading to increased efficacy against bacterial and fungal strains.

Anti-inflammatory Activity

The triazole moiety has also been linked to anti-inflammatory effects. Compounds within this class can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer signaling pathways.
  • Cell Cycle Regulation : It has been observed to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death in malignant cells.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

  • Study on HT-29 Cells : A study conducted by El-Sherief et al. evaluated the antiproliferative activity of synthesized triazoles against HT-29 cells, revealing promising results with IC50 values in the micromolar range .
  • Molecular Docking Studies : Research utilizing molecular docking techniques indicated strong binding affinities between triazole derivatives and key proteins involved in cancer progression .

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